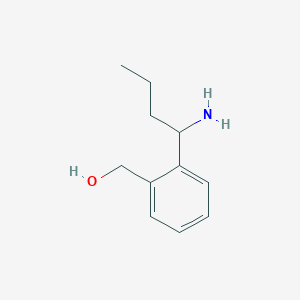![molecular formula C9H9ClN2 B15234822 5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1638760-05-0](/img/structure/B15234822.png)
5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with a molecular formula of C8H8ClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethylpyridine with chlorinating agents to introduce the chlorine atom at the 5-position. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents are often employed.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with reduced double bonds.
Substitution: 5-substituted-3-ethyl-1H-pyrrolo[3,2-b]pyridine derivatives.
科学的研究の応用
5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases, disrupting signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 6-chloro-1H-pyrrolo[3,2-b]pyridine
- 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position and chlorine at the 5-position make it a valuable scaffold for drug development and other applications.
特性
CAS番号 |
1638760-05-0 |
|---|---|
分子式 |
C9H9ClN2 |
分子量 |
180.63 g/mol |
IUPAC名 |
5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-2-6-5-11-7-3-4-8(10)12-9(6)7/h3-5,11H,2H2,1H3 |
InChIキー |
GQIBUYNAGWLQQC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC2=C1N=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


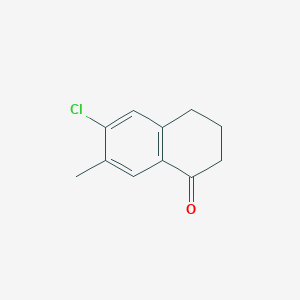
![Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15234743.png)
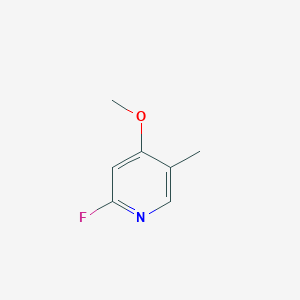

![5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)
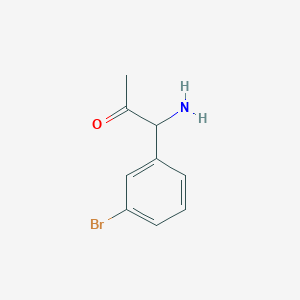
![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)

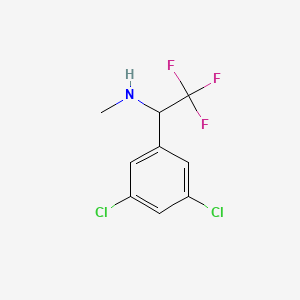
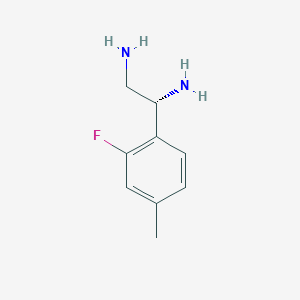
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)


